Etilefrine hydrochloride, (R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Etilefrine hydrochloride, ®- is a sympathomimetic amine primarily used as a cardiac stimulant and antihypotensive agent. It belongs to the 3-hydroxy-phenylethanolamine series and is used in treating orthostatic hypotension of neurological, cardiovascular, endocrine, or metabolic origin . This compound increases cardiac output, stroke volume, venous return, and blood pressure, suggesting stimulation of both α and β adrenergic receptors .

Vorbereitungsmethoden

The preparation of etilefrine hydrochloride involves several steps:

Amination: Alpha-bromo-m-hydroxyacetophenone is added to a solvent, stirred, and dissolved. N-ethylbenzylamine is then added at a temperature of 10-20°C. The mixture undergoes a heat preservation reaction for 3-6 hours, followed by the addition of hydrochloric acid to adjust the pH to 0.5-1.5.

Reduction: The alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride is added to an alcohol solvent and heated until dissolved. A catalyst is added, and the mixture is replaced with nitrogen before introducing hydrogen. The catalytic hydrogenation reaction is carried out for 12-24 hours at a relative pressure of not greater than 0.05MPa and a temperature of 30-40°C.

Analyse Chemischer Reaktionen

Etilefrine hydrochloride undergoes various chemical reactions:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: As mentioned in the preparation methods, etilefrine hydrochloride undergoes catalytic hydrogenation.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include hydrogen for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Etilefrine hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound in studying adrenergic agonists and their interactions with receptors.

Biology: Research on its effects on adrenergic receptors helps understand the sympathetic nervous system’s functioning.

Industry: It is used in the pharmaceutical industry for developing antihypotensive medications.

Wirkmechanismus

Etilefrine hydrochloride acts as a direct-acting sympathomimetic agent by binding to and activating specific adrenergic receptors in the sympathetic nervous system . It primarily interacts with α1 and β1 receptors, leading to increased cardiac output, stroke volume, and blood pressure . The activation of these receptors results in vasoconstriction and increased myocardial contraction, which are crucial for its antihypotensive effects .

Vergleich Mit ähnlichen Verbindungen

Etilefrine hydrochloride is compared with other sympathomimetic amines such as phenylephrine, epinephrine, and norepinephrine. While all these compounds act on adrenergic receptors, etilefrine hydrochloride has a higher affinity for β1 receptors, making it more effective in increasing cardiac output and stroke volume . Phenylephrine primarily acts on α1 receptors, leading to vasoconstriction without significantly affecting cardiac output. Epinephrine and norepinephrine act on both α and β receptors but have different affinities and effects on the cardiovascular system.

Eigenschaften

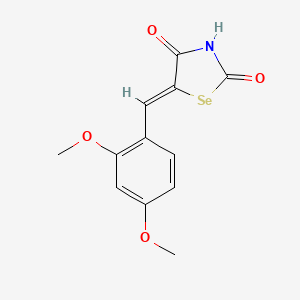

CAS-Nummer |

95670-88-5 |

|---|---|

Molekularformel |

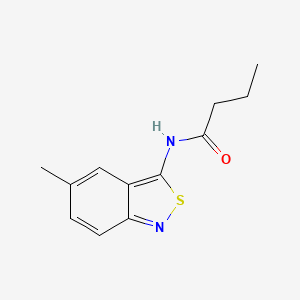

C10H16ClNO2 |

Molekulargewicht |

217.69 g/mol |

IUPAC-Name |

3-[(1R)-2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride |

InChI |

InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/t10-;/m0./s1 |

InChI-Schlüssel |

KTNROWWHOBZQGK-PPHPATTJSA-N |

Isomerische SMILES |

CCNC[C@@H](C1=CC(=CC=C1)O)O.Cl |

Kanonische SMILES |

CCNCC(C1=CC(=CC=C1)O)O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)